Product packaging for 2H-Imidazo[4,5-d][1,2,3]oxadiazole(Cat. No.:CAS No. 933057-41-1)

2H-Imidazo[4,5-d][1,2,3]oxadiazole

Cat. No.: B13104747
CAS No.: 933057-41-1
M. Wt: 110.07 g/mol
InChI Key: ADPNBSZLVXZKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Imidazo[4,5-d][1,2,3]oxadiazole is a high-purity, complex heterocyclic compound offered as a key building block for advanced chemical and pharmacological research. This fused bicyclic structure incorporates both imidazole and 1,2,3-oxadiazole rings, making it a molecule of significant interest in medicinal chemistry and materials science. Heterocyclic compounds like oxadiazoles are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities and their ability to serve as bio-isosteric replacements for ester and amide functional groups, which can improve metabolic stability . Research Applications: This compound is primarily intended for use as a core scaffold in the development of novel bioactive molecules. Researchers can utilize it to create derivatives for screening against various biological targets. Based on the reported activities of related structures, potential research areas include anticancer agent development, antimicrobial studies, and the synthesis of energetic materials . The rigid, planar structure of the fused ring system may also be exploited in materials science, particularly in the development of organic electronic materials . Handling and Compliance: This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a suitably controlled laboratory environment. All chemical synthesis and experimental work should be conducted by trained professionals in compliance with local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N4O B13104747 2H-Imidazo[4,5-d][1,2,3]oxadiazole CAS No. 933057-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933057-41-1

Molecular Formula

C3H2N4O

Molecular Weight

110.07 g/mol

IUPAC Name

4H-imidazo[4,5-d]oxadiazole

InChI

InChI=1S/C3H2N4O/c1-4-2-3(5-1)8-7-6-2/h1H,(H,4,5)

InChI Key

ADPNBSZLVXZKLC-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)N=NO2

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques for Imidazo Oxadiazole Compounds

Spectroscopic Analysis of the Fused Ring System

Spectroscopic analysis provides a non-destructive window into the molecular world, allowing chemists to probe the structural framework and functional groups present in a compound. For imidazo-oxadiazole systems, these methods are crucial for confirming the successful synthesis of the target fused ring and for characterizing its electronic and structural properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the analysis of imidazo-oxadiazole derivatives, ¹H NMR is used to confirm the presence and connectivity of protons on both the imidazole (B134444) and any substituent groups. For instance, in a series of 3-[5-(substituted phenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridines, the proton signals for the imidazo[1,2-a]pyridine (B132010) core and the substituted phenyl rings are clearly distinguishable. jocpr.com The disappearance of specific proton signals, such as those from carbazide precursors (-NH2 and -NH-), can confirm the formation of the oxadiazole ring. jocpr.com

Table 1: Representative ¹H NMR Data for Imidazo-Oxadiazole Derivatives

CompoundSolventKey ¹H NMR Signals (δ, ppm)
3-[5-(4-Chlorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridineCDCl₃2.82 (s, 3H, -CH₃), 7.04-7.07 (m, 1H, ArH), 7.38-7.42 (m, 1H, ArH), 7.45-7.47 (m, 2H, ArH), 7.66-7.69 (m, 1H, ArH), 7.98-8.02 (m, 2H, ArH), 9.43-9.44 (m, 1H, ArH) jocpr.com
3-[5-(4-Fluorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridineCDCl₃2.93 (s, 3H, -CH₃), 7.18-7.26 (m, 4H, ArH), 7.52-7.53 (m, 1H, ArH), 7.80-7.84 (m, 1H, ArH), 8.14-8.15 (m, 1H, ArH), 9.55-9.57 (m, 1H, ArH) jocpr.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

For imidazo-oxadiazole compounds, ¹³C NMR is essential for confirming the carbon skeleton of the fused ring system and any attached substituents. The chemical shifts of the carbon atoms within the imidazole and oxadiazole rings are particularly diagnostic. For example, in 1,2,4-oxadiazoles, the signals for C-3 and C-5 are typically found in the range of δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively, confirming the formation of the oxadiazole ring. researchgate.net Similarly, in 1,3,4-oxadiazole (B1194373) derivatives, the two carbon atoms of the oxadiazole ring (C-2 and C-5) show characteristic signals in the downfield region of the spectrum. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Data for Imidazo-Oxadiazole and Related Derivatives

CompoundSolventKey ¹³C NMR Signals (δ, ppm)
3-[5-(4-Chlorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridineCDCl₃15.58, 100.06, 114.43, 116.73, 122.08, 127.99, 128.16, 129.69, 138.19, 158.30, 162.13 jocpr.com
3-[5-(4-Fluorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridineCDCl₃15.92, 114.65, 116.42, 116.71, 119.70, 128.11, 128.43, 129.14, 129.25, 157.81, 162.08, 163.12, 166.57, 183.76 jocpr.com
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine-21.59 (CH₃), 50.24 (CH₂), 121.11, 127.05, 130.40, 142.59 (Aromatic C), 161.98, 164.32 (Oxadiazole C) researchgate.net

To gain a more complete structural picture, especially for compounds containing heteroatoms other than carbon and hydrogen, multinuclear NMR techniques are employed.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within the heterocyclic rings. nih.gov The chemical shifts of the nitrogen atoms in the imidazole and oxadiazole rings are sensitive to substituent effects and can provide valuable information about the electronic structure and aromaticity of the fused system. nih.govresearchgate.net For instance, in substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, the ¹⁵N chemical shifts have been shown to correlate with Hammett parameters, indicating a transmission of electronic effects through the ring system. nih.gov

¹⁹F NMR spectroscopy is indispensable for the characterization of fluorine-containing analogues. The chemical shift, coupling constants, and integration of the fluorine signals provide direct evidence for the incorporation and location of fluorine atoms within the molecule. This is particularly important in medicinal chemistry, where the introduction of fluorine can significantly alter a molecule's biological properties. The analysis of 3-[5-(4-fluorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridine would rely on ¹⁹F NMR to confirm the presence and position of the fluorine atom on the phenyl ring. jocpr.com

While one-dimensional NMR provides a wealth of information, complex molecules often require more advanced techniques for unambiguous structural assignment. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms.

COSY spectra reveal proton-proton couplings, helping to identify neighboring protons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons. researchgate.net The structural assignments of 1,2,4-oxadiazoles have been confirmed through the analysis of ¹H-¹H-COSY, HMQC, and HMBC correlations. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a "fingerprint" of the molecule's functional groups.

For imidazo-oxadiazole compounds, IR spectroscopy is used to confirm the presence of key structural features. The characteristic absorption bands for C=N, C=C, C-O, and N-O stretching vibrations within the fused ring system are of particular interest. For example, in a series of imidazo[1,2-a]pyridine-oxadiazole derivatives, characteristic IR absorption bands were observed for C-O stretching (around 1065-1088 cm⁻¹) and C-N stretching (around 1260-1262 cm⁻¹). jocpr.com The presence or absence of certain bands can also confirm reaction completion, such as the disappearance of a carbonyl (C=O) stretch from a starting material. jocpr.com

Table 3: Characteristic IR Absorption Bands for Imidazo-Oxadiazole Derivatives

CompoundKey IR Absorption Bands (cm⁻¹)
3-[5-(4-Chlorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridine1088 (C-O), 1262 (C-N), 1595 (C=O) jocpr.com
3-[5-(4-Fluorophenyl)- jocpr.comresearchgate.netnih.govoxadiazol-2-yl]-2-methyl-imidazo[1,2-a]pyridine1065 (C-O), 1260 (C-N), 1604 (C=O) jocpr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of imidazo-oxadiazole compounds, providing direct evidence of the molecular weight and crucial insights into the molecule's structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula. nih.govnih.gov

Under electron impact (EI) or electrospray ionization (ESI), the parent molecule forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the peak for which confirms the molecular weight. massbank.eu The subsequent fragmentation of this ion provides a structural fingerprint. For fused heterocyclic systems like imidazo-oxadiazoles, the fragmentation patterns are often complex but highly informative. Common fragmentation pathways in related 1,2,4-oxadiazoles include the characteristic retro-cycloaddition (RCA) fragmentation. researchgate.net Other observed fragmentation processes can involve the loss of small, stable neutral molecules such as CO, N₂, or HCN, which helps in piecing together the core structure and the nature of its substituents. researchgate.netresearchgate.net The analysis of deuterated analogues can also be employed to elucidate specific fragmentation mechanisms. researchgate.net

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Imidazo-Oxadiazole Derivative

Fragment Ion Calculated m/z Observed m/z Deduced Formula Inferred Lost Fragment
[M+H]⁺ 197.0227 197.0225 C₆H₅N₄O₄ -
[M-N₂]⁺ 169.0305 169.0301 C₆H₅N₂O₄ N₂
[M-CO₂]⁺ 153.0410 153.0408 C₅H₅N₄O₂ CO₂

Note: This table is for illustrative purposes and does not represent experimentally determined data for 2H-Imidazo[4,5-d] journalspub.comepstem.netresearchgate.netoxadiazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to investigate the electronic properties of imidazo-oxadiazole compounds. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the electronic transitions within the molecule, providing information about the extent of conjugation and the types of chromophores present. journalspub.comresearchgate.net

For aromatic and heterocyclic systems like 2H-imidazo[4,5-d] journalspub.comepstem.netresearchgate.netoxadiazole, the primary electronic transitions observed are π → π* and n → π. The high-energy π → π transitions are typically intense and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The lower-energy n → π* transitions, resulting from the promotion of a non-bonding electron (e.g., from nitrogen or oxygen lone pairs) to a π* antibonding orbital, are generally less intense. researchgate.net

The position of the absorption maximum can be influenced by the solvent polarity, a phenomenon known as solvatochromism. A blue shift (hypsochromic shift) in λmax with increasing solvent polarity is often observed for n → π* transitions, while π → π* transitions may show either a red or blue shift depending on the specific interactions. nih.govresearchgate.net This analysis helps in understanding the nature of the electronic transitions and the charge distribution in the ground and excited states. nih.gov

Table 2: Example UV-Vis Absorption Data for a Fused Heterocyclic Compound in Different Solvents

Solvent Dielectric Constant λmax 1 (nm) (π → π*) λmax 2 (nm) (n → π*)
n-Hexane 1.88 275 340
Dichloromethane 8.93 278 335
Acetonitrile 37.5 276 328

Note: This table illustrates typical solvatochromic effects and is not specific to 2H-Imidazo[4,5-d] journalspub.comepstem.netresearchgate.netoxadiazole.

X-ray Diffraction for Solid-State Structural Determination and Conformation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for unambiguous structural elucidation. When a well-ordered single crystal of an imidazo-oxadiazole compound is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the exact atomic positions are determined. nih.govmdpi.com

This technique confirms the connectivity of the fused imidazo-oxadiazole ring system and determines its planarity or any conformational puckering. nih.gov Furthermore, it reveals crucial details about intermolecular interactions in the solid state, such as hydrogen bonding, π-π stacking, and other van der Waals forces that govern the supramolecular architecture. mdpi.comresearchgate.net Such analyses have been successfully applied to various related heterocyclic systems, including imidazo[1,2-d] journalspub.comepstem.netnih.govoxadiazole derivatives, to confirm their molecular structure and stereochemistry. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data from a Single-Crystal XRD Experiment

Parameter Value
Chemical Formula C₁₅H₁₀N₄O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)
Z (Molecules/unit cell) 4
Density (calculated) (Mg/m³) 1.486

Note: Data adapted from a representative heterocyclic compound mdpi.com to illustrate the output of a single-crystal XRD analysis.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered solid sample. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). epstem.netindexacademicdocs.org

This pattern serves as a unique fingerprint for a specific crystalline phase. The primary application of PXRD in the context of imidazo-oxadiazole compounds is to identify the crystalline form of a bulk sample and to assess its phase purity. erpublications.com By comparing the experimental PXRD pattern with patterns calculated from single-crystal data or with reference patterns from a database, one can confirm the identity and homogeneity of the synthesized material. It is also instrumental in studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have significant implications for a material's physical properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for the separation, purification, and assessment of purity of synthesized organic compounds. Various chromatographic methods are employed during the synthesis and work-up of imidazo-oxadiazole derivatives.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used extensively in synthetic chemistry. jlu.edu.cnjlu.edu.cn For the synthesis of imidazo-oxadiazole compounds, TLC is routinely used to:

Monitor the progress of a reaction: By spotting the reaction mixture on a TLC plate over time, one can observe the consumption of starting materials and the formation of the product.

Assess the purity of a sample: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. researchgate.net

Optimize solvent systems for column chromatography: TLC is used to determine the ideal mobile phase composition that provides good separation between the desired product and any impurities or unreacted starting materials. nih.gov

The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and the mobile phase (an organic solvent or solvent mixture). The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. nih.gov

Table 4: Example TLC Data for Reaction Monitoring

Compound Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) Observation
Starting Material A 0.75 Spot diminishes over time
Starting Material B 0.68 Spot diminishes over time

Note: This table is a conceptual representation of how TLC is used to track the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthesized imidazo-oxadiazole compounds, ensuring the removal of impurities, starting materials, and side-products. In the study of novel oxadiazole-substituted 1,4-benzodiazepines, an HPLC method was developed that demonstrated high sensitivity, with a detection limit of approximately 1 ng/ml. nih.gov This level of precision is crucial for isolating pure compounds for further analysis and activity screening.

For other 1,3,4-oxadiazole derivatives, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. researchgate.net These methods often utilize a gradient mobile phase, which allows for the efficient separation of compounds with varying polarities. researchgate.net The specificity and selectivity of the HPLC method are confirmed by its ability to resolve the target compound from degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.net The reliability of such methods is established through rigorous validation, assessing parameters like accuracy, precision, and robustness, with recovery rates often falling between 99.25% and 100%. researchgate.net

A continuous-flow synthesis of highly functionalized imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles has been successfully integrated with a single-step liquid-liquid microextraction unit, which serves a similar purification function to preparative HPLC by removing solvents and impurities to yield the target compounds in high purity. nih.gov

Table 1: HPLC Method Parameters for a Novel 1,3,4-Oxadiazole Derivative

Parameter Value
Linearity Range 10 - 100.00 µg/mL
Recovery 99.25% - 100%
Intraday Precision (RSD) < 5%
Interday Precision (RSD) < 5%

Data derived from a study on a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This method is routinely used for the characterization of novel synthesized compounds, including various imidazo-oxadiazole derivatives.

In the development of new 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives, high-resolution mass spectrometry (HRMS) was used to confirm the exact mass of the synthesized compounds, providing unequivocal evidence of their identity. nih.govnih.gov Similarly, for a series of imidazo[1,5-a]pyridinyl 1,3,4-oxadiazole derivatives, HRMS was employed alongside IR and NMR spectroscopy to fully characterize the novel structures. nih.gov Mass spectrometry is also a standard characterization technique for confirming the structures of various other oxadiazole and imidazole-containing heterocyclic compounds. nih.govekb.eg

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. Electron impact mass spectrometry studies on 1,2,4-oxadiazoles have shown characteristic fragmentation pathways that help in identifying the core heterocyclic structure. researchgate.net

Table 2: Characterization Techniques for Imidazo-Oxadiazole Derivatives

Compound Series Analytical Techniques Used Reference
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles 1H NMR, 13C NMR, HRMS, Mass Spectrum nih.govnih.gov
Imidazo[1,5-a]pyridinyl 1,3,4-Oxadiazole derivatives IR, 1H NMR, HRMS nih.gov
Imidazole-Derived Alkyl and Aryl Ethers 1H NMR, 13C NMR, FT-IR, Elemental Analysis, Mass Spectroscopy acs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated values for the proposed structure to validate the empirical formula.

The synthesis of new chemical entities, including various imidazo-oxadiazole heterocycles, routinely employs elemental analysis as a final check of purity and composition. For example, the characterization of novel energetic compounds based on an imidazo[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole core included elemental analysis to confirm that the synthesized products matched the expected atomic composition. researchgate.net Likewise, studies on imidazole-derived ethers and other oxadiazole congeners have utilized elemental analysis to corroborate the structures proposed by spectroscopic methods. nih.govacs.org

The process involves combusting a small, precisely weighed sample of the compound and quantifying the amounts of carbon dioxide, water, and nitrogen gas produced. ucalgary.ca The results are considered valid if the experimentally determined percentages are within a narrow margin of error (typically ±0.4%) of the theoretically calculated values.

Table 3: Example of Elemental Analysis Data for a Synthesized Compound

Element Calculated % Found %
Carbon (C) 66.65 66.54
Hydrogen (H) 5.59 5.67
Nitrogen (N) 12.96 12.86

Data for compound 2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone (3c). acs.org

Computational and Theoretical Investigations of Imidazo Oxadiazole Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of heterocyclic systems like imidazo-oxadiazoles. These in silico methods allow for the detailed examination of molecular orbitals and energy landscapes, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a highly effective method for investigating the optimized structures and electronic characteristics of complex organic molecules. mdpi.comnih.gov For systems related to imidazo-oxadiazoles, DFT calculations, often employing functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), are used to determine molecular geometries and predict stability. mdpi.comnih.gov These calculations are crucial for understanding the electronic properties of various isomers and conformers. For instance, DFT has been used to predict the stability of different isomers in the gas phase, showing how the presence of electron-donating or electron-attracting substituents can influence which isomer is the most stable. nih.gov The theory is also applied to calculate vibrational spectra, which can be compared with experimental IR data to confirm structural assignments. mdpi.com

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap (Eg) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov

In studies of imidazo-oxadiazole analogues and other heterocyclic systems, molecular orbital calculations have been shown to correlate well with experimental observations, such as UV-visible absorption spectra. nih.gov For example, a smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited, which can be observed as a shift in the absorption wavelength. nih.govnih.gov This analysis helps in designing molecules with specific optical and electronic properties.

Global Reactivity Descriptors from DFT Calculations for Heterocyclic Systems

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalCorrelates with the capacity to donate an electron (ionization potential). mdpi.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron (electron affinity). mdpi.com
Energy Gap (ΔE)Difference between ELUMO and EHOMOIndicates chemical reactivity, polarizability, and kinetic stability. A small gap suggests higher reactivity. nih.gov
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.com
Softness (S)1 / ηReciprocal of hardness, indicating a molecule's polarizability. mdpi.com

Conformational Analysis and Tautomerism Studies

Many complex heterocyclic molecules, including derivatives of imidazo-oxadiazole, can exist as a mixture of different isomers, including configurational isomers, conformational isomers, and tautomers. nih.gov Computational methods are invaluable for studying these forms. For instance, in related benzimidazole (B57391) derivatives, NMR spectral data confirmed the existence of various isomers in solution, and DFT calculations were used to predict their relative stability. nih.gov These studies have shown that factors like intramolecular hydrogen bonding and the electronic nature of substituents can determine the predominance of one isomer, such as the syn-E amido isomer, over others. nih.gov Understanding the conformational landscape and tautomeric equilibria is essential, as the specific three-dimensional structure and isomeric form of a molecule can profoundly impact its biological activity and physicochemical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For heterocyclic systems like imidazo-oxadiazoles, understanding the synthetic pathways is key to improving yields and developing novel derivatives. Common synthetic routes for the 1,3,4-oxadiazole (B1194373) core involve the cyclization of intermediates like diacylhydrazines or semicarbazones using dehydrating or oxidizing agents. nih.govnih.gov

Theoretical models can map out the energy profiles of these reaction pathways, identifying transition states and intermediates. This helps in understanding why certain conditions favor product formation. Furthermore, computational studies can shed light on the reactivity of the final heterocyclic ring system, such as its susceptibility to thermal or photochemical rearrangements. chim.it For example, the Betti-Kröhnke Reaction (BKR), a rearrangement of certain oxadiazoles (B1248032) to form imidazoles, is a process that can be mechanistically explored using computational modeling to understand the underlying electronic shifts that drive the transformation. chim.it

Molecular Docking and Binding Mode Analysis for Mechanistic Understanding

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein or enzyme. nih.govymerdigital.com This method is central to modern drug discovery and is widely applied to understand the mechanistic basis of the biological activity of imidazo-oxadiazole derivatives. nih.gov

By simulating the interaction between a ligand and a target's binding site, molecular docking can predict key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comymerdigital.com In studies involving imidazo-oxadiazole and related heterocyclic compounds, docking has been used to rationalize their activity against a wide range of biological targets.

For example, docking studies have shown that 1,3,4-oxadiazole derivatives can bind effectively to the active sites of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase, vascular endothelial growth factor receptor 2 (VEGFR2), and tubulin. mdpi.comnih.govnih.gov These models reveal specific amino acid residues that are crucial for binding. The insights gained from these simulations help in establishing Structure-Activity Relationships (SAR), where the effect of modifying the ligand's structure on binding affinity can be predicted. mdpi.com This information is invaluable for guiding the synthesis of more potent and selective inhibitors. nih.gov

Summary of Molecular Docking Studies on Imidazo-Oxadiazole and Related Systems

Compound SeriesBiological TargetKey Findings and InteractionsReference
Imidazo[1,2-a]pyridine-oxadiazole hybridsα/β-tubulinCompound 6d showed prominent binding affinity, rationalizing its observed inhibition of tubulin polymerization. nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazole derivativesHIV-1 ProteaseIdentified compounds with high affinity, with docking scores indicating strong potential for anti-HIV activity. researchgate.net
Substituted 1,3,4-oxadiazolesVEGFR2 and EGFRDerivatives showed stronger interactions and lower binding energy against VEGFR2 compared to EGFR. Interactions included hydrogen bonds with residues like Glu885 and Asp1046. mdpi.com
Oxadiazole-based compoundsEGFR Tyrosine Kinase (PDB: 1M17)Docking was used to study possible interactions with the active site to explain cytotoxic activity against cancer cell lines. nih.gov
Nitroimidazo[1,2-b]pyridazine-oxadiazole derivativesBAX proteinCompounds were evaluated for their anticancer potential based on docking scores with the pro-apoptotic BAX protein. researchgate.net
1,3,4-oxadiazole derivativesPeptide DeformylaseDocking investigated interactions with amino acid residues in the active site to assess potential as antibacterial agents. nih.gov

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational Structure-Activity Relationship (SAR) studies have become an indispensable tool in medicinal chemistry for understanding how the structural features of a molecule influence its biological activity. For imidazo-oxadiazole systems, various computational techniques are employed to elucidate these relationships, guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) is a primary method used in these investigations. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For oxadiazole derivatives, both 2D and 3D-QSAR approaches have been successfully applied. For instance, a comprehensive QSAR analysis of oxadiazole derivatives for anti-tubercular activity utilized both 3D techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as 2D autoQSAR. manipal.edu These methods help delineate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that affect the molecule's activity. manipal.edu In one study, a robust QSAR model for anti-tubercular oxadiazole derivatives yielded a high predictive accuracy, with a Q² value of 0.9558 and an R² value of 0.979. manipal.edu

Molecular docking is another critical computational tool that predicts the preferred orientation of a ligand when bound to a target receptor. This technique was used to study imidazo[1,2-a]pyridine-oxadiazole hybrids as potential anti-proliferative agents. nih.gov The studies revealed a significant binding affinity of the hybrid molecules towards the α/β-tubulin receptor, providing a structural basis for their observed biological activity. nih.gov Similarly, docking studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of the bacterial enzyme Sortase A (SrtA) helped to identify key binding interactions and poses within the active site. nih.govbohrium.com

Furthermore, advanced techniques like 4D-QSAR, which incorporates the conformational flexibility of both the ligand and the receptor through molecular dynamics simulations, have been applied to 4,5-dihydro-1,3,4-oxadiazole derivatives targeting the cannabinoid receptor. nih.gov This approach led to a statistically significant model (r² = 0.8487, Q²LOO = 0.7667) for predicting anti-proliferative activity. nih.gov

The insights from these computational SAR studies are summarized in the table below, highlighting the methodologies used and the key findings for various imidazo-oxadiazole and related systems.

Compound ClassTarget/ActivityComputational Method(s)Key FindingsReference
Oxadiazole DerivativesAnti-tubercular3D-QSAR (CoMFA/CoMSIA), 2D-QSARIdentified key steric, electrostatic, and hydrophobic fields influencing activity. Generated a highly predictive model (Q² = 0.9558). manipal.edu
Imidazo[1,2-a]pyridine-oxadiazole HybridsAnti-proliferative (Tubulin Polymerization)Molecular DockingDemonstrated prominent binding affinity towards the α/β-tubulin receptor, explaining the mechanism of action. nih.gov
1,2,4-Oxadiazole DerivativesAntibacterial (Sortase A Inhibition)3D-QSAR, Molecular DockingProvided insights into the structural requirements for SrtA inhibition and guided the design of novel inhibitors. nih.govbohrium.com
4,5-dihydro-1,3,4-oxadiazole DerivativesAnticancer (Cannabinoid Receptor)4D-QSARDeveloped a robust model correlating compound conformation and interaction energies with biological activity. nih.gov
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole DerivativesAnticancer (EGFR Inhibition)Fragment-Based Drug Design (FBDD), Molecular DockingDesigned novel compounds with potent inhibitory effects against the EGFR wild-type enzyme. rsc.orgnih.gov

Machine Learning Applications in Imidazo-Oxadiazole Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) algorithms represents a significant advancement in the field of drug discovery, moving beyond traditional QSAR models. These technologies can analyze vast and complex datasets to identify subtle patterns and predict the properties of new chemical entities with high accuracy.

For imidazo-oxadiazole and related heterocyclic systems, machine learning has been employed to build predictive models for biological activity and to guide the design of novel analogues. In a study on a large series of 177 imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) derivatives, AI algorithms were used to select the most relevant molecular descriptors and construct a QSAR model for anti-melanoma activity. scienceopen.com This ML-based QSAR model not only highlighted the structural features associated with enhanced potency but also enabled the design and in silico prediction of nine new analogues with favorable IC50 values. scienceopen.com

Molecular dynamics simulations, often coupled with ML models, provide further insights into the mechanism of action. For instance, comparative molecular dynamics calculations for strategic imidazopyrazines helped to infer their possible mechanisms of action by comparing them to known inhibitors of Aurora Kinase, a crucial cancer therapy target. scienceopen.com The estimated binding energies from these simulations were consistent with the experimentally observed activity rankings. scienceopen.com

These advanced computational approaches accelerate the drug design cycle by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. The integration of ML with biophysical simulation techniques offers a powerful strategy for the rational design and optimization of novel imidazo-oxadiazole-based therapeutics.

Compound ClassApplicationMachine Learning/AI TechniqueOutcomeReference
Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine DerivativesAnti-melanoma Activity Prediction and DesignAI algorithms for descriptor selection, QSAR model buildingDeveloped a predictive QSAR model and designed nine new analogues with favorable predicted IC50 values. scienceopen.com
ImidazopyrazinesMechanism of Action StudiesComparative Molecular Dynamics SimulationsProvided inferences about the possible mechanism of action by comparing to known Aurora Kinase inhibitors. scienceopen.com

Applications of 2h Imidazo 4,5 D 1 2 3 Oxadiazole As a Synthetic Synthon and Building Block

Role in the Construction of Complex Heterocyclic Architectures

The oxadiazole ring system is a fundamental building block for synthesizing more complex, polycyclic heterocyclic architectures. A key strategy involves the fusion or linking of the oxadiazole core with other heterocyclic moieties, such as triazoles, pyrazoles, and furazans, to generate novel molecular frameworks with tailored properties. nih.govfrontiersin.orgacs.org

For instance, researchers have successfully synthesized derivatives by connecting 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) rings. nih.govfrontiersin.org This combination is particularly explored in the field of energetic materials, where the goal is to increase the nitrogen content and enthalpy of formation, leading to materials with high energy density. nih.govfrontiersin.org Similarly, the 1,2,4-oxadiazole (B8745197) ring has been integrated with 1,2,5-oxadiazole (furazan) backbones to create a family of energetic compounds. frontiersin.orgnih.gov These examples highlight the role of the oxadiazole motif as a reliable and versatile component for assembling complex molecules that would be otherwise difficult to synthesize. nih.gov

Bioisosteric Replacement Strategies in Heterocyclic Scaffold Design

In medicinal chemistry, the 1,2,4-oxadiazole ring is widely employed as a bioisostere for amide and ester functionalities. researchgate.netscispace.com Bioisosteric replacement is a drug design strategy that involves substituting one functional group with another that has similar spatial and electronic characteristics, with the goal of improving the compound's pharmacological profile. mdpi.com

Replacing metabolically vulnerable ester and amide groups with the more stable 1,2,4-oxadiazole ring can lead to several advantages:

Enhanced Metabolic Stability : The oxadiazole ring is resistant to hydrolysis by common metabolic enzymes like esterases and amidases. researchgate.netnih.gov

Improved Physicochemical Properties : This substitution can modulate properties such as lipophilicity and polarity. For example, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to reduce lipophilicity and increase aqueous solubility. nih.govrsc.org

This strategy has been successfully applied to various classes of compounds, including cannabinoid receptor 2 (CB2) ligands, where the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole was investigated to improve drug-like properties. nih.govrsc.org The unique bioisosteric properties of the oxadiazole ring make it a valuable tool for medicinal chemists to overcome challenges related to metabolism and pharmacokinetics in drug development. researchgate.netnih.gov

Development of Advanced Organic Materials

The electron-deficient nature of the oxadiazole ring makes it a valuable component in the design of advanced organic materials with specific electronic and photophysical properties.

Organic Electroluminescent Materials

Oxadiazole derivatives, particularly 2,5-diaryl-1,3,4-oxadiazoles, are extensively used in Organic Light-Emitting Diodes (OLEDs). rsc.orgscispace.com Their strong electron-withdrawing character facilitates efficient electron injection and transport, making them excellent electron-transporting materials (ETMs) and host materials in OLED devices. rsc.orgresearchgate.net When incorporated into bipolar fluorescent emitters, these compounds can achieve high efficiencies. mdpi.com

For example, a series of bipolar emitters incorporating an oxadiazole acceptor with phenothiazine donors exhibited high performance in OLEDs. mdpi.com One such device achieved a current efficiency of 10.10 cd/A and an external quantum efficiency (EQE) of 3.99%. mdpi.com In other studies, devices using bipolar emitters with an oxadiazole unit have reached maximum luminance values exceeding 19,000 cd/m² and an external quantum efficiency of approximately 4%. acs.org Solution-processed OLEDs using novel oxadiazole derivatives have also shown promising results, with one device attaining a maximum EQE of 5.3 ± 0.3%. acs.org

Performance of Oxadiazole-Based OLEDs
Compound/Device TypeMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Max. Luminance (cd/m²)
2PTZ-OXD Emitter10.106.883.99-
Triphenylamine-Oxadiazole Emitter-3.75~4.0>19,000
Solution-Processed Exciplex OLED--5.3-
Zn(POTPA)2 Single-Layer Device0.46--271

Organic Transistor Semiconductor Oligomers

The oxadiazole core has been incorporated into heterocyclic oligomers to investigate their potential as n-channel (electron-transporting) materials in Organic Field-Effect Transistors (OFETs). acs.org While oxadiazoles (B1248032) are known for their electron-transporting properties in OLEDs, their performance in OFETs has shown mixed results. acs.orgclub.be

In one study, a series of oligomers based on the 1,3,4-oxadiazole ring was synthesized and tested. acs.org Contrary to expectations, most of the oligomers did not exhibit transistor behavior. acs.org However, one derivative displayed p-channel (hole-transporting) behavior with an average hole mobility of 0.14 cm² V⁻¹ s⁻¹ (maximum of 0.18 cm² V⁻¹ s⁻¹). acs.orgacs.org Another compound was the first example of an oxadiazole-containing oligomer to show n-channel behavior, although with moderate mobilities. acs.org These findings suggest that while oxadiazoles are promising building blocks, their utility in OFETs can be unexpectedly deleterious compared to other electron-withdrawing units. acs.org

Conjugated Polymers

Oxadiazole units are incorporated as pendants on conjugated polymer backbones to enhance their electron-transporting properties and thermal stability. acs.orgnycu.edu.tw A series of soluble, alternating fluorene-based copolymers with 1,3,4-oxadiazole (OXD) side chains have been synthesized. acs.orgdocumentsdelivered.com

Key findings from this research include:

Improved Thermal Stability : The polymers with OXD pendants showed higher glass transition temperatures than analogous polymers without them. nycu.edu.twdocumentsdelivered.com

Tuned Electronic Properties : The bulky, electron-withdrawing OXD pendants lower the HOMO and LUMO energy levels of the polymer films, which improves the electron injection properties. acs.orgnycu.edu.tw

Reduced Aggregation : The significant steric hindrance from the OXD side chains reduces intermolecular aggregation in the solid state, leading to nearly identical photoluminescent emissions in both solution and solid forms. acs.orgdocumentsdelivered.com

Efficient Energy Transfer : An effective energy transfer occurs from the OXD pendants to the conjugated polymer backbone, resulting in a single emission peak and eliminating light emission from the side chains themselves. acs.orgnycu.edu.tw

Building Blocks for Energetic Compounds

The high nitrogen content and positive enthalpy of formation associated with the oxadiazole ring make it an attractive building block for the synthesis of high-performance energetic materials. nih.govfrontiersin.orgnih.gov By combining oxadiazole cores (such as 1,2,4- and 1,3,4-isomers) with other nitrogen-rich heterocycles or energetic functional groups (-NO₂, -NHNO₂, -ONO₂), chemists can design molecules with a favorable balance of explosive power and sensitivity. frontiersin.orgnih.gov

A family of energetic derivatives based on a 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole skeleton has been synthesized and characterized. frontiersin.orgnih.gov Certain compounds in this family display high detonation velocities and pressures, making them of interest for explosive applications. frontiersin.orgnih.gov For example, one dinitrated derivative exhibited a calculated detonation velocity of 8450 m/s and a detonation pressure of 31.6 GPa. nih.gov Another family of materials based on linked 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones also showed excellent detonation performance combined with extraordinary insensitivity to impact and friction. frontiersin.orgnih.gov

Energetic Properties of Selected Oxadiazole-Based Compounds
Compound ReferenceDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
Compound 5 (Diazonium Ylide)-845031.64.5
Compound 8 (Dinitro Derivative)-813029.2-
Hydrazinium Salt 111.821882235.140
Pyrazolyl-Oxadiazolone 6-831529.22-

Q & A

Q. How to resolve discrepancies in reported biological activities of oxadiazole derivatives?

  • Analysis :
  • Tautomer verification : Use NMR or X-ray to confirm the active form .
  • Assay conditions : Variations in pH or solvent (e.g., DMSO vs. aqueous buffer) alter compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.